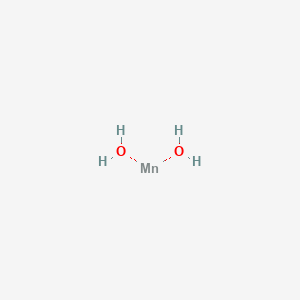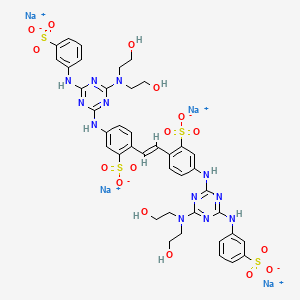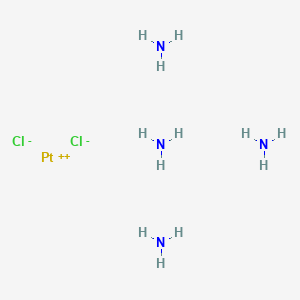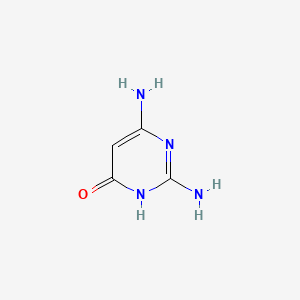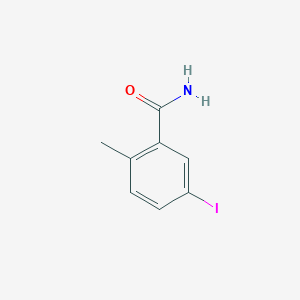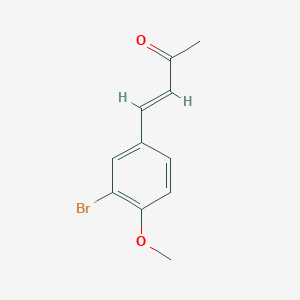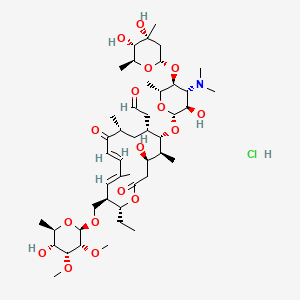
Tylosin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macrolide antibiotic obtained from cultures of Streptomyces fradiae. The drug is effective against many microorganisms in animals but not in humans.
Wissenschaftliche Forschungsanwendungen
Stability in Manure
Tylosin, including its major component Tylosin A, has been extensively studied for its stability in manure, specifically swine manure. A robust HPLC method was developed for determining Tylosin A in manure, revealing a half-life of less than two days under methanogenic conditions, and a variable degradation rate under aerobic conditions (Loke et al., 2000).
Impact on Anaerobic Digestion
The effects of Tylosin on anaerobic digestion, particularly in swine manure, have been explored. It was found that Tylosin's impact on manure degradation was limited, but it did alter the relative abundance of certain microbial populations in the digestion process, indicating a complex interaction with anaerobic microbial communities (Stone et al., 2009).
Ecotoxicological Impact
Research on the ecotoxicological impact of Tylosin has revealed its effects on aquatic plants like Lemna gibba and Myriophyllum spicatum. Under semi-field conditions, Tylosin was shown to not cause significant toxicity to these macrophytes, suggesting a low ecological risk in aquatic environments (Brain et al., 2005).
Sorption Characteristics
The sorption behavior of Tylosin on natural diatomaceous earth has been studied, indicating that Tylosin sorption is primarily a physisorption process with significant charge-charge interactions. This research aids in understanding how Tylosin interacts with environmental components and assists in developing strategies to mitigate its environmental impact (Stromer et al., 2018).
Photodegradation in Water
The identification of Tylosin photoreaction products in water and their detection via different methods, like ELISA and HPLC, highlights the environmental fate of Tylosin in aquatic systems. This study contributes to understanding the environmental persistence and transformation of Tylosin (Hu et al., 2008).
Effect on Microbial Communities
The impact of Tylosin on microbial communities, especially in relation to antibiotic resistance, has been a significant area of research. Studies have shown that Tylosin can influence the resistance patterns in microbial populations, which is crucial for understanding the broader implications of antibiotic use in agriculture (Hoang & Soupir, 2010).
Mutagenesis for Enhanced Production
Research on the mutagenesis of Streptomyces fradiae for hyperproduction of Tylosin provides insights into the industrial production of this antibiotic. UV and gamma irradiation were used to create mutants with increased Tylosin yield, showing potential for more efficient production methods (Khaliq et al., 2009).
Comparative Studies with Other Antibiotics
Comparative studies of Tylosin with other antibiotics, like erythromycin, in different contexts, such as bovine mastitis, provide valuable information on the efficacy and resistance patterns of Tylosin in veterinary medicine (Entorf et al., 2016).
Eigenschaften
CAS-Nummer |
11032-12-5 |
|---|---|
Produktname |
Tylosin hydrochloride |
Molekularformel |
C46H77NO17.ClH |
Molekulargewicht |
952.565 |
IUPAC-Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hydrochloride |
InChI |
InChI=1S/C46H77NO17.ClH/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1H/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;/m1./s1 |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.Cl |
Synonyme |
Tylosin hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



